4-Decylcyclohexanone

Description

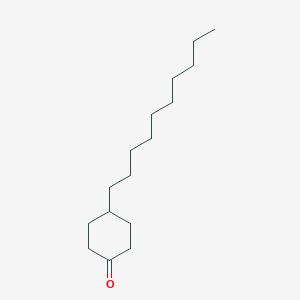

4-Decylcyclohexanone (CAS: 98789-95-8) is a cyclohexanone derivative with a decyl (10-carbon) alkyl chain substituted at the 4-position of the cyclohexane ring. Its molecular formula is C₁₆H₃₀O, and it has a molecular weight of 238.41 g/mol . This compound is primarily utilized as a laboratory chemical and in specialty organic synthesis, as indicated by its classification under "manufacture of substances" in safety documentation .

Propriétés

IUPAC Name |

4-decylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIQWIMFIXEXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Decylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, this compound can be produced via a catalytic hydrogenation process. Cyclohexanone is first reacted with decene in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Decylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.

Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 4-Decylcyclohexanol.

Substitution: Halogenation reactions can occur at the alpha position of the carbonyl group, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Reduction: Sodium borohydride or lithium aluminum hydride, solvent (e.g., tetrahydrofuran).

Substitution: Halogenating agents (e.g., bromine or chlorine), solvent (e.g., carbon tetrachloride).

Major Products:

Oxidation: this compound oxime.

Reduction: 4-Decylcyclohexanol.

Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

4-Decylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mécanisme D'action

The mechanism of action of 4-Decylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Alkyl Chains

4-Heptylcyclohexanone (CAS: 16618-75-0)

- Molecular Formula : C₁₃H₂₄O

- Molecular Weight : 196.33 g/mol

- Key Differences: Shorter heptyl (7-carbon) chain reduces molecular weight by ~42 g/mol compared to 4-Decylcyclohexanone. Likely less hydrophobic than this compound due to the shorter alkyl group.

- Safety Profile : Requires precautions against inhalation, skin contact, and releases irritating fumes upon combustion .

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Hydroxy-Substituted Cyclohexanones

4-Hydroxycyclohexanone (CAS: 13482-22-9)

4-Hydroxy-4-methylcyclohexanone (CAS: 17429-02-6)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Structural Notes: Additional methyl group at the 4-position increases steric bulk but retains polarity from the hydroxyl group.

Amino-Substituted Cyclohexanones

4-(Dimethylamino)cyclohexanone Hydrochloride (CAS: 40594-28-3)

- Molecular Formula: C₈H₁₅NO·HCl

- Applications: Likely used in medicinal chemistry for amine-related reactivity .

4-(Methylamino)cyclohexanol (CAS: 2987-05-5)

- Molecular Formula: C₇H₁₅NO

- Safety: No specific hazards listed, but general precautions for amines apply (e.g., skin/eye irritation) .

Activité Biologique

4-Decylcyclohexanone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, including cytotoxicity, antibacterial effects, and possible applications in medicinal chemistry.

This compound is characterized by its cyclohexane ring structure with a decyl group attached. Its molecular formula is , and it has a molecular weight of 196.34 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for further research.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that at concentrations ranging from 10 to 100 µM, the compound can decrease metabolic activity in human fibroblasts and several cancer cell lines, including neuroblastoma (SH-SY5Y) and epithelial lung carcinoma (A549) cells. The results demonstrated a notable reduction in cell viability, suggesting potential as an anticancer agent.

| Cell Line | Concentration (µM) | Metabolic Activity Reduction (%) |

|---|---|---|

| BJ | 10 | 13-31 |

| A549 | 50 | 24-45 |

| SH-SY5Y | 100 | Up to 52 |

The cytotoxic effects were observed to be dose-dependent, with higher concentrations leading to more significant reductions in metabolic activity. This behavior indicates that this compound may disrupt cellular processes critical for cancer cell survival.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. Preliminary tests indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Studies : A study focusing on the anticancer properties of cyclohexanones revealed that derivatives like this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

- Transdermal Drug Delivery : Research into chemical permeation enhancers for transdermal drug delivery has identified compounds similar to this compound as promising candidates for improving drug absorption through the skin. Their ability to modify skin permeability could lead to enhanced therapeutic effects of co-administered drugs.

- Synthetic Pathways : The synthesis of this compound involves straightforward organic reactions that can be optimized for large-scale production, making it a viable candidate for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.